![molecular formula C8H6F2O2S B3302748 2,5-Difluoro-4-(methylthio)benzoic acid CAS No. 918967-68-7](/img/structure/B3302748.png)
2,5-Difluoro-4-(methylthio)benzoic acid
Overview
Description
“2,5-Difluoro-4-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6F2O2S . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,5-Difluoro-4-(methylthio)benzoic acid” consists of a benzoic acid core with two fluorine atoms and a methylthio group attached to the benzene ring . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis
“2,5-Difluoro-4-(methylthio)benzoic acid” is a solid substance . The molecular weight of the compound is 204.19 . Unfortunately, the boiling point and other physical and chemical properties are not specified .Scientific Research Applications
Role in Reducing Cisplatin Nephrotoxicity
One of the applications of 4-(methylthio)benzoic acid, a related compound, is its administration to reduce cisplatin nephrotoxicity in rats . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid could potentially have similar applications in mitigating the side effects of certain drugs.
Prevention of DNA Binding and Mutation Induction
4-(methylthio)benzoic acid has been found to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This indicates that 2,5-Difluoro-4-(methylthio)benzoic acid might also be used in genetic research for similar purposes.
Intermediate in Medicine Synthesis
2,4-Dichloro-3,5-difluorobenzoic acid, a compound closely related to 2,5-Difluoro-4-(methylthio)benzoic acid, is a valuable intermediate for the synthesis of medicines, including antibacterials . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid could also serve as an intermediate in the synthesis of certain types of medicines.
Key Intermediate for Preparing Quinolone-3-carboxylic Acids
2,4-Difluoro-3,5-dichlorobenzoic acid, another related compound, is a key intermediate for preparing quinolone-3-carboxylic acids . This implies that 2,5-Difluoro-4-(methylthio)benzoic acid could also be used as an intermediate in the synthesis of other organic compounds.
Potential Use in Protodeboronation Research
A study on the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, suggests potential applications for 2,5-Difluoro-4-(methylthio)benzoic acid in similar research contexts .
Potential Use in Organic Synthesis
Given the wide range of functional groups that can be converted from the boron moiety in organoboron compounds , 2,5-Difluoro-4-(methylthio)benzoic acid could potentially be used in organic synthesis for the creation of a variety of different compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(methylthio)benzoic acid, have been shown to interact with dna in escherichia coli k12 .
Mode of Action
It is known that similar compounds can prevent in vitro dna binding and mutation induction in escherichia coli k12 . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid might interact with its targets in a similar manner, leading to changes at the molecular level.
Result of Action
Similar compounds have been shown to prevent dna binding and mutation induction in escherichia coli k12 , suggesting potential antimicrobial activity.
properties
IUPAC Name |
2,5-difluoro-4-methylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBODNNAYBREIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728652 | |
Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-(methylthio)benzoic acid | |
CAS RN |
918967-68-7 | |
Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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